Cas no 877140-10-8 (Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate)

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an amino group, a benzodioxole moiety, and an ethyl ester functionality. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both electron-donating (amino) and electron-withdrawing (ester) groups enhances its reactivity in condensation and cyclization reactions. The benzodioxole component contributes to potential bioactivity, making it valuable in medicinal chemistry research. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel derivatives. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate structure
877140-10-8 structure
商品名:Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate
CAS番号:877140-10-8
MF:C14H13NO4S
メガワット:291.322
MDL:MFCD07847634
CID:3109049
PubChem ID:9102277

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 3-amino-5-(1,3-benzodioxol-5-yl)thiophene-2-carboxylate
    • AKOS005137279
    • Ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-thiophenecarboxylate
    • 966-586-3
    • EN300-23657
    • Z164671926
    • DTXCID001612672
    • CKB14010
    • 877140-10-8
    • CS-0241705
    • DTXSID901181335
    • G21645
    • ethyl3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate
    • ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate
    • Ethyl 3-amino-5-(1,3-dioxaindan-5-yl)thiophene-2-carboxylate
    • Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate
    • MDL: MFCD07847634
    • インチ: InChI=1S/C14H13NO4S/c1-2-17-14(16)13-9(15)6-12(20-13)8-3-4-10-11(5-8)19-7-18-10/h3-6H,2,7,15H2,1H3
    • InChIKey: BALOEZMFLNGKMG-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 291.05652907Da
  • どういたいしつりょう: 291.05652907Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 367
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 99Ų

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate セキュリティ情報

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B442785-250mg
Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate
877140-10-8
250mg
$ 275.00 2022-06-07
Enamine
EN300-23657-0.25g
ethyl 3-amino-5-(1,3-dioxaindan-5-yl)thiophene-2-carboxylate
877140-10-8 95.0%
0.25g
$116.0 2025-02-19
Enamine
EN300-23657-0.5g
ethyl 3-amino-5-(1,3-dioxaindan-5-yl)thiophene-2-carboxylate
877140-10-8 95.0%
0.5g
$218.0 2025-02-19
Enamine
EN300-23657-5g
ethyl 3-amino-5-(1,3-dioxaindan-5-yl)thiophene-2-carboxylate
877140-10-8 95%
5g
$908.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312375-500mg
Ethyl 3-amino-5-(1,3-dioxaindan-5-yl)thiophene-2-carboxylate
877140-10-8 95%
500mg
¥5101.00 2024-04-27
Enamine
EN300-23657-10g
ethyl 3-amino-5-(1,3-dioxaindan-5-yl)thiophene-2-carboxylate
877140-10-8 95%
10g
$1346.0 2023-09-15
Aaron
AR019Q6D-50mg
ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate
877140-10-8 95%
50mg
$98.00 2025-02-10
Aaron
AR019Q6D-1g
ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate
877140-10-8 95%
1g
$457.00 2025-02-10
1PlusChem
1P019PY1-100mg
ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate
877140-10-8 95%
100mg
$160.00 2024-04-20
A2B Chem LLC
AV32345-1g
ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate
877140-10-8 95%
1g
$366.00 2024-04-19

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate 関連文献

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylateに関する追加情報

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate: A Comprehensive Overview

Ethyl 3-Amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate, with the CAS number 877140-10-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a benzodioxole group and an ethyl ester moiety. The presence of the benzodioxole group introduces aromaticity and potential for conjugation, while the thiophene ring contributes to electronic properties that make this compound a promising candidate for various applications.

Recent studies have highlighted the importance of Ethyl 3-Amino... in the development of advanced materials. For instance, researchers have explored its role in the synthesis of novel polymers and its potential as a building block for organic electronics. The benzodioxole moiety has been shown to enhance the stability and thermal resistance of materials, making this compound a valuable addition to the arsenal of chemical building blocks.

In terms of synthesis, Ethyl 3-Amino... can be prepared through a variety of methods, including coupling reactions and nucleophilic substitutions. The choice of synthetic pathway depends on the desired purity and scalability of the process. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, aligning with the growing demand for sustainable chemical practices.

The electronic properties of Ethyl 3-Amino... have been extensively studied using computational chemistry techniques. These studies reveal that the compound exhibits favorable charge transport characteristics, which are critical for applications in organic electronics such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The interplay between the thiophene ring and the benzodioxole group plays a pivotal role in modulating these properties.

Moreover, Ethyl 3-Amino... has shown promise in biological applications. Preliminary studies suggest that it may possess anti-inflammatory and antioxidant properties, making it a potential candidate for drug development. The amino group present in the structure is particularly significant, as it can participate in hydrogen bonding and other bio-relevant interactions.

In conclusion, Ethyl 3-Amino... is a versatile compound with a wide range of potential applications. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in both academic research and industrial development. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in shaping future technologies.

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